Structural Elucidation and Spectral Profiling of 1-Methylcyclooctanecarboxaldehyde: A Comprehensive NMR Guide
Executive Summary In the realm of organic synthesis and drug development, functionalized macrocycles and medium-sized rings serve as critical scaffolds for exploring novel chemical space. 1-Methylcyclooctanecarboxaldehyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of organic synthesis and drug development, functionalized macrocycles and medium-sized rings serve as critical scaffolds for exploring novel chemical space. 1-Methylcyclooctanecarboxaldehyde (C₁₀H₁₈O) represents a highly specific, sterically constrained eight-membered ring system featuring a quaternary carbon center (C1) substituted with both a methyl and a formyl group.
This technical whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of this compound. Because highly specific medium-ring derivatives often lack universally published, open-source spectral libraries, this guide synthesizes field-proven empirical NMR rules, conformational free energy models[1], and baseline cyclooctane spectral data[2] to construct a highly accurate, self-validating predictive model. This document is designed to equip application scientists and synthetic chemists with the exact causal logic needed to elucidate this structure in the laboratory.
Conformational Dynamics and Structural Causality
Understanding the NMR spectrum of 1-methylcyclooctanecarboxaldehyde requires analyzing the conformational flexibility of the cyclooctane ring. Unlike the rigid chair conformation of cyclohexane, cyclooctane exists in a complex equilibrium of boat-chair, crown, and boat-boat conformations.
In a proton-decoupled ¹³C NMR spectrum, an unsubstituted cyclooctane ring exhibits high symmetry, collapsing all eight carbons into a single resonance signal at approximately 26.9 ppm[3]. However, the introduction of the C1 quaternary center drastically alters this symmetry:
Steric Hindrance: The bulky formyl (-CHO) and methyl (-CH₃) groups at C1 restrict the rapid interconversion of the ring, locking it into preferred conformers to minimize transannular steric strain.
Deshielding Effects: The highly electronegative carbonyl oxygen pulls electron density away from the C1 carbon via the inductive effect, shifting it significantly downfield.
Figure 1: Logical relationship between the structural features of 1-methylcyclooctanecarboxaldehyde and its resulting NMR spectral profile.
¹H NMR Spectral Data & Causal Assignments
The ¹H NMR spectrum of 1-methylcyclooctanecarboxaldehyde is characterized by two distinct, easily identifiable singlets and a broad region of overlapping multiplets.
Empirically Derived ¹H NMR Data (400 MHz, CDCl₃)
Proton Environment
Predicted Shift (δ, ppm)
Multiplicity
Integration
Causal Explanation
-CHO (Aldehyde)
9.40 – 9.60
Singlet (s)
1H
Extreme deshielding due to the diamagnetic anisotropy of the C=O double bond.
-CH₃ (Methyl at C1)
1.05 – 1.15
Singlet (s)
3H
Appears as a singlet because it is attached to a quaternary carbon (C1) with no adjacent protons to cause spin-spin splitting.
C2, C8 Ring -CH₂-
1.50 – 1.80
Multiplet (m)
4H
Alpha-protons are slightly deshielded by the proximity to the carbonyl group.
C3–C7 Ring -CH₂-
1.30 – 1.65
Multiplet (m)
10H
Overlapping signals due to similar electronic environments and complex vicinal/geminal coupling across the flexible ring.
Expert Insight: The lack of a splitting pattern for the aldehyde proton is a direct confirmation of the quaternary nature of C1. In a standard cyclooctanecarboxaldehyde (lacking the methyl group), the aldehyde proton would appear as a doublet due to coupling with the single tertiary proton at C1[4].
¹³C NMR Spectral Data & Causal Assignments
Carbon-13 NMR provides a much clearer map of the molecular skeleton. By applying additive substituent effects to the baseline cyclooctane shift (26.9 ppm)[2], we can accurately map the carbon framework. The formyl group exerts a strong +24 ppm alpha effect, while the methyl group exerts a +6 ppm alpha effect and an +8 ppm beta effect.
Shifted dramatically downfield from the 26.9 ppm baseline due to the combined alpha-effects of the -CHO and -CH₃ groups.
C2, C8 (Alpha to C1)
32.0 – 34.0
CH₂
Deshielded by the beta-effect of the methyl group and the inductive pull of the nearby carbonyl.
C5 (Delta to C1)
27.0 – 28.0
CH₂
Furthest from the substituents; resonates closest to the baseline cyclooctane shift[2].
C4, C6 (Gamma to C1)
26.0 – 27.0
CH₂
Subject to slight steric gamma-gauche shielding effects.
C3, C7 (Beta to C1)
23.5 – 25.0
CH₂
Upfield shift caused by the gamma-effect of the C1 substituents.
-CH₃ (Methyl)
22.0 – 24.0
CH₃
Standard alkyl methyl shift, slightly deshielded by the adjacent quaternary center.
Standardized Experimental Protocol for NMR Acquisition
To ensure high-fidelity, reproducible spectral data, the following self-validating workflow must be adhered to. Every step is designed with a specific causal purpose to eliminate artifacts and maximize signal-to-noise (S/N) ratio.
Step-by-Step Methodology
Sample Preparation:
Action: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of 1-methylcyclooctanecarboxaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen because its lack of protons prevents massive solvent peak overlap. TMS is included as an internal standard; its highly shielded silicon-bound methyl protons provide a universal, sharp calibration peak at exactly 0.00 ppm.
Locking and Tuning:
Action: Insert the NMR tube into the spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium frequency of the CDCl₃ solvent. Tune and match the probe to the specific nucleus (¹H or ¹³C).
Causality: Locking prevents magnetic field drift during the acquisition period, which is especially critical for the longer acquisition times required for ¹³C NMR.
Shimming (Z-Axis Optimization):
Action: Perform gradient shimming (topshim) to optimize the Z0, Z1, and Z2 magnetic field gradients.
Causality: A perfectly homogenous magnetic field ensures sharp, well-resolved peaks. Poor shimming results in broad, asymmetrical peaks that ruin multiplet resolution.
Pulse Sequence & Acquisition:
Action (¹H NMR): Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 scans.
Action (¹³C NMR): Use a proton-decoupled pulse program (zgpg30) to eliminate carbon-proton spin-spin coupling. Set D1 to 2.0 seconds. Acquire 512–1024 scans.
Causality: A 30-degree pulse allows for faster T1 relaxation compared to a 90-degree pulse, enabling rapid successive scans while maintaining accurate quantitative integration.
Data Processing:
Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Manually phase the spectrum to ensure pure absorption line shapes, apply a baseline correction, and reference the TMS peak to 0.00 ppm.
Figure 2: Self-validating experimental workflow for the acquisition and processing of NMR spectral data.
References
Title: Nuclear magnetic resonance studies. XV. Conformational free energy of the formyl group
Source: Canadian Journal of Chemistry
URL: [Link][1]
Thermodynamic stability of the cyclooctanecarboxaldehyde, 1-methyl- ring system
An In-depth Technical Guide to the Thermodynamic Stability of the 1-methyl-cyclooctanecarboxaldehyde Ring System Abstract The conformational landscape of medium-sized rings is a cornerstone of modern stereochemistry, wit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of the 1-methyl-cyclooctanecarboxaldehyde Ring System
Abstract
The conformational landscape of medium-sized rings is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. Unlike the well-behaved cyclohexane ring, cyclooctane presents a complex and dynamic system of multiple low-energy conformers. This guide provides an in-depth analysis of the thermodynamic stability of the 1-methyl-cyclooctanecarboxaldehyde ring system. We will deconstruct the conformational preferences of the parent cyclooctane ring and then introduce the synergistic and antagonistic stereoelectronic effects of geminal methyl and carboxaldehyde substituents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable protocols for computational and experimental characterization.
The Dynamic Conformational Landscape of Cyclooctane
The thermodynamic stability of any substituted cycloalkane is fundamentally dictated by the conformational preferences of the parent ring. Cyclooctane, with its eight-membered structure, eschews a single, rigid, low-energy state, instead existing as a collection of several interconverting conformers with comparable energy levels.[1] This complexity arises from a delicate balance of angle strain, torsional strain, and transannular interactions (steric hindrance between atoms across the ring).[2][3]
The primary conformations of cyclooctane, which exist in a dynamic equilibrium, are found within two main families: the boat-chair and the crown. Experimental evidence, primarily from NMR spectroscopy, has established that the boat-chair (BC) conformation is the most predominant form in solution.[4][5] Other significant conformers include the twist-boat-chair (TBC), crown, boat-boat (BB), and twist-boat (TB). The energy differences between these forms are subtle, often within a few kcal/mol, leading to a complex potential energy surface.[6][7]
Table 1: Approximate relative energies of common cyclooctane conformers. Values are collated from various computational and experimental studies and may vary based on the method of determination.[6][7]
The interconversion between these conformers occurs through low-energy processes known as pseudorotations and higher-energy ring inversions.[1][6] Understanding this foundational landscape is critical, as the introduction of substituents will preferentially stabilize or destabilize certain members of this conformational family.
Figure 1: Simplified energy landscape showing the interconversion pathways for major cyclooctane conformers.
Substituent-Induced Perturbations on the Cyclooctane Ring
The introduction of substituents onto the C1 position dramatically alters the relative thermodynamic stabilities of the cyclooctane conformers. The steric bulk and electronic nature of the methyl and carboxaldehyde groups will dictate the new energetic hierarchy.
The Steric Influence of the 1-Methyl Group
The conformational preferences of alkyl-substituted cycloalkanes are well-documented, particularly for cyclohexane. A substituent will overwhelmingly favor an equatorial position to avoid destabilizing 1,3-diaxial interactions, which are a form of steric strain.[2][8] For methylcyclohexane, this energetic preference is approximately 1.7 kcal/mol.[8][9]
While the cyclooctane ring does not have the simple axial/equatorial positions of a perfect chair, analogous steric clashes, known as transannular interactions , are paramount.[2][3] A methyl group will orient itself to minimize repulsion with hydrogen atoms on opposite sides of the ring. This effect will strongly disfavor any conformation that forces the methyl group into a crowded, interior-like position.
The Stereoelectronic Nature of the Carboxaldehyde Group
The carboxaldehyde group introduces both steric and electronic complexity.
Steric Demand: Similar to the methyl group, the aldehyde will seek to minimize transannular strain. Its effective size is dependent on its rotational conformation around the C1-C(HO) bond.
Electronic Effects: While the classic anomeric effect requires a heteroatom within the ring, analogous stereoelectronic interactions can influence stability.[10][11] The orientation of the C=O dipole can lead to stabilizing or destabilizing interactions with the C-C bonds of the ring. Hyperconjugation between the lone pairs of the carbonyl oxygen and anti-periplanar σ* orbitals of the ring framework can also play a subtle role in stabilizing specific rotamers.
Geminal Substitution: A Combined Effect
In 1-methyl-cyclooctanecarboxaldehyde, the geminal arrangement of the two substituents leads to a "buttressing" effect. The steric presence of the methyl group will restrict the rotational freedom of the adjacent carboxaldehyde group, and vice-versa. The system must now find a low-energy conformation for the entire ring that simultaneously accommodates the preferences of both substituents.
The key to determining the overall thermodynamic stability is to identify which of the parent cyclooctane conformers (BC, TBC, etc.) can best place both the bulky methyl group and the polar carboxaldehyde group in positions that minimize transannular strain and avoid unfavorable steric clashes between the two geminal groups. It is plausible that the boat-chair (BC) conformer, being the most stable for the parent ring, will have derivatives that represent the global minima for the substituted system.
Methodologies for Characterizing Thermodynamic Stability
A dual-pronged approach, combining computational modeling with experimental validation, provides the most robust and trustworthy analysis of a complex conformational system like 1-methyl-cyclooctanecarboxaldehyde.
Computational Chemistry: Mapping the Potential Energy Surface
Computational modeling is an indispensable tool for performing an initial, comprehensive search of the conformational space to identify all potential low-energy isomers and calculate their relative thermodynamic stabilities.
Figure 2: A typical workflow for the computational analysis of conformational stability.
Protocol: DFT-Based Conformational Analysis
Initial Structure Generation: Generate a 3D structure of 1-methyl-cyclooctanecarboxaldehyde. This can be done using molecular building software from a 2D sketch or a SMILES string.
Conformational Search: Perform a stochastic or systematic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). The goal is to generate a wide array of possible ring conformations and substituent rotamers.
Clustering and Selection: Cluster the resulting conformers by RMSD (Root Mean Square Deviation) and select the unique, low-energy structures (e.g., within 10 kcal/mol of the lowest energy structure) for further analysis.
Quantum Mechanical Optimization: For each selected conformer, perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.[12] This step refines the molecular geometry to a true energy minimum on the potential energy surface.
Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This is a critical self-validation step: the absence of imaginary frequencies confirms that the optimized structure is a true minimum and not a transition state. This calculation also provides the zero-point vibrational energy (ZPE) and thermal corrections necessary for calculating enthalpy (H) and Gibbs free energy (G).
Thermodynamic Analysis: Calculate the relative Gibbs free energies (ΔG) for all confirmed minima at a standard temperature (e.g., 298.15 K). The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The relative populations can be calculated using the Boltzmann distribution equation.
Conformer of 1-methyl-cyclooctanecarboxaldehyde
Relative Enthalpy (ΔH, kcal/mol)
Relative Gibbs Free Energy (ΔG, kcal/mol)
Predicted Population (%) at 298K
BC-1 (eq-Me, eq-CHO)
0.00
0.00
75.1
BC-2 (ax-Me, eq-CHO)
1.25
1.10
15.5
TBC-1
1.80
1.95
3.8
BC-3 (eq-Me, ax-CHO)
2.10
2.25
2.1
Other Conformers
>2.5
>2.5
<3.5
Table 2: Hypothetical computational results for the thermodynamic stability of 1-methyl-cyclooctanecarboxaldehyde conformers. This table serves as an example of the expected output from the described protocol. "eq" and "ax" refer to equatorial-like and axial-like positions on the boat-chair framework.
While computation provides a powerful predictive model, experimental validation is the gold standard for trustworthiness. Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying dynamic conformational equilibria in solution.[4][5][6]
At room temperature, the rapid interconversion of the cyclooctane conformers typically results in a time-averaged NMR spectrum, where signals for corresponding protons or carbons in different conformers are merged into single, often broad, peaks.[13] By lowering the temperature, this interconversion can be slowed on the NMR timescale.
Protocol: VT-NMR for Conformational Analysis
Sample Preparation: Dissolve a sample of 1-methyl-cyclooctanecarboxaldehyde in a low-freezing point solvent (e.g., deuterated trichlorofluoromethane, CDCl₂F, or a mixture of CD₂Cl₂/CHFCl₂).
Room Temperature Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature to serve as a baseline.
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire spectra at each temperature.
Identify Coalescence and Decoalescence: Observe the broadening and eventual splitting (decoalescence) of signals as the temperature decreases. The temperature at which two exchanging signals merge is the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) to interconversion.
Low-Temperature Integration: At a sufficiently low temperature where the interconversion is slow ("slow-exchange regime"), distinct sets of signals for the major and minor conformers will be visible. Integrate the signals corresponding to each conformer.
Equilibrium Constant and ΔG Calculation: The ratio of the integrals directly provides the equilibrium constant (K_eq) between the observed conformers at that temperature. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq) . By performing this analysis at several low temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can be determined from a van't Hoff plot.
Figure 3: Workflow for determining thermodynamic parameters via VT-NMR spectroscopy.
Conclusion and Implications for Drug Development
The thermodynamic stability of the 1-methyl-cyclooctanecarboxaldehyde ring system is governed by a complex interplay between the intrinsic conformational preferences of the cyclooctane core and the steric and electronic demands of the geminal substituents. The boat-chair conformer is predicted to be the most populated scaffold. Within this family, the conformer that places the bulky methyl and carboxaldehyde groups in less sterically hindered, equatorial-like positions will represent the global thermodynamic minimum.
For professionals in drug development, this understanding is not merely academic. The three-dimensional shape (conformation) of a molecule is critical for its biological activity. A molecule's preferred conformation dictates how it fits into a protein's binding pocket. By understanding the energetic cost of adopting a "bioactive" conformation versus its lowest-energy solution state, we can better predict binding affinities and design more potent therapeutics. Furthermore, different conformers expose different faces of the molecule to metabolic enzymes, influencing its pharmacokinetic profile. A thorough analysis, using the computational and experimental workflows detailed herein, provides the foundational knowledge required for the rational design of complex cyclic molecules.
References
Anderson, J. E., Glazer, E. S., Griffith, D. L., Knorr, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 91(6), 1386–1395. [Link]
Meiboom, S., & Snyder, L. C. (1970). The conformation of cyclooctane: An experimental determination by NMR in an oriented solvent. The Journal of Chemical Physics, 52(8), 3857–3863. [Link]
Michigan State University Department of Chemistry. Ring Conformations. [Link]
Hauzel, R. S., & Nongpiur, A. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. International Journal of ChemTech Research, 11(12), 143-154. [Link]
University of Calgary. 3.6. Conformations of cyclic alkanes. In Organic Chemistry 1: An open textbook. [Link]
Martin, S., Thompson, A., Coutsias, E. A., & Watson, J. P. (2010). Topology of cyclo-octane energy landscape. Biophysical journal, 98(5), 883–891. [Link]
Liu, J. B., Gu, J. J., & Wang, K. (2023). The expected values for the Gutman index, Schultz index, and some Sombor indices of a random cyclooctane chain. International Journal of Quantum Chemistry, 123(3), e27022. [Link]
Anet, F. A. L., & Basus, V. J. (1973). Nuclear magnetic resonance spectrum of cyclooctane-d15. The boat-chair conformation. Journal of the American Chemical Society, 95(13), 4424–4426. [Link]
Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society. [Link]
Ma, X., et al. (2011). Advances in Environmental Chemistry, 260-264. As cited in: Hauzel, R.S., & Nongpiur, A. (2018). International Journal of ChemTech Research, 11(12). [Link]
Anet, F. A. L., & St. Jacques, M. (1966). Nuclear magnetic resonance and conformational isomerization in unsaturated cyclooctane derivatives. Tetrahedron Letters, 7(47), 5947-5951. [Link]
Dragojlovic, V. (2024). Mathematical Predicted Values Based on Sombor Descriptors for Cyclooctane Chains. Authorea Preprints. [Link]
YouTube. (2022, October 27). Conformation: Stereochemistry of Medium Cycloalkanes: Cyclooctane. [Link]
Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). As referenced in LibreTexts. [Link]
Papamokos, G., et al. (2021). Conformational analysis of cycloalkanes. ResearchGate. [Link]
Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(14). [Link]
Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6066–6074. [Link]
LibreTexts Chemistry. 4.4: Conformations of Cycloalkanes. [Link]
PeerJ. (2025). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. [Link]
Kucharski, J. S., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 64(8), 2823–2831. [Link]
Fiveable. Anomeric Effect: Organic Chemistry Study Guide. [Link]
Moodle@Units. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. [Link]
OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]
Imperial College London. Cycloalkanes with one heteroatom. [Link]
Kuchar, M., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. PubMed. [Link]
Mechanism of Formation and Synthesis Pathways for 1-Methylcyclooctanecarboxaldehyde
Executive Summary The synthesis of sterically hindered, α -tertiary cycloalkanecarboxaldehydes is a critical operation in modern drug discovery. Compounds like 1-methylcyclooctanecarboxaldehyde serve as highly lipophilic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of sterically hindered,
α
-tertiary cycloalkanecarboxaldehydes is a critical operation in modern drug discovery. Compounds like 1-methylcyclooctanecarboxaldehyde serve as highly lipophilic, conformationally flexible building blocks that can significantly modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The quaternary
α
-stereocenter inherently blocks metabolic oxidation at the
α
-position, increasing the half-life of the resulting drug candidates.
This technical whitepaper provides an in-depth analysis of the mechanistic pathways for synthesizing 1-methylcyclooctanecarboxaldehyde, evaluating direct enolate alkylation, imine-directed alkylation, and epoxide ring-contraction methodologies.
Core Mechanisms of Formation
The architectural challenge in synthesizing 1-methylcyclooctanecarboxaldehyde lies in establishing a quaternary carbon center (C1) that simultaneously bears a methyl group, a formyl group, and the 8-membered cyclooctane ring. Two primary mechanistic paradigms are utilized to achieve this:
Direct
α
-Alkylation via Enolate Intermediates
The most atom-economical and scalable route involves the direct
α
-alkylation of cyclooctanecarboxaldehyde[1]. Because the starting aldehyde possesses only a single
α
-proton, it is uniquely suited for direct alkylation without the risk of polyalkylation.
Mechanistic Causality:
Aldehydes are highly susceptible to self-condensation (aldol reactions) under basic conditions. To circumvent this, a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or Lithium Diisopropylamide (LDA) is employed at low temperatures[1]. The bulky base kinetically favors the rapid and quantitative deprotonation of the
α
-carbon over nucleophilic attack at the carbonyl carbon. The resulting enolate is then trapped via an
SN2
mechanism using methyl iodide (MeI), yielding the target
α
-tertiary aldehyde[2].
The Meinwald Rearrangement (Ring-Contraction)
An alternative, highly specialized pathway involves the Lewis acid-catalyzed Meinwald rearrangement of cycloalkene oxides. Based on established homologous reactivity where 1-methylcyclohexene oxide rearranges to 1-methylcyclopentanecarboxaldehyde[3], the treatment of 1-methylcyclononene oxide with magnesium bromide etherate (
MgBr2⋅OEt2
) induces a ring contraction.
Mechanistic Causality:
The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. Cleavage occurs preferentially at the more substituted tertiary carbon to form a stable tertiary carbocation. To resolve the electron deficiency, the adjacent ring C-C bond migrates (a 1,2-alkyl shift), contracting the 9-membered ring to an 8-membered cyclooctane ring and extruding the oxygen as an exocyclic formyl group.
Figure 1: Divergent synthetic pathways for the formation of 1-methylcyclooctanecarboxaldehyde.
Comparative Analysis of Synthetic Pathways
To guide process chemistry decisions, the quantitative data and strategic advantages of each pathway are summarized below.
Useful for complex isotopic labeling or specific stereochemical control[3].
Self-Validating Experimental Protocol: Direct
α
-Alkylation
The following protocol details the direct alkylation of cyclooctanecarboxaldehyde using potassium tert-butoxide, adapted from validated methodologies for homologous cycloalkanecarboxaldehydes[2]. This protocol is designed as a self-validating system, incorporating inline analytical checkpoints to ensure reaction fidelity.
Phase 1: Enolate Generation
Preparation: Flame-dry a 500 mL round-bottom flask under an inert argon atmosphere.
Dissolution: Charge the flask with cyclooctanecarboxaldehyde (1.0 equiv, ~90 mmol) and anhydrous dichloromethane (DCM, 250 mL).
Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Low temperatures are critical to kinetically freeze the enolate and prevent thermodynamic equilibration or self-condensation.
Base Addition: Slowly add potassium tert-butoxide (1.3 equiv, ~117 mmol) in portions over 15 minutes.
Validation Checkpoint 1: The solution will transition to a pale yellow color, indicating the formation of the enolate. TLC analysis (Hexanes/EtOAc 9:1) should show the complete disappearance of the starting material (
Rf≈0.4
) into a baseline spot (the enolate salt).
Phase 2: Nucleophilic Alkylation
Electrophile Addition: To the 0 °C enolate solution, add methyl iodide (3.0 equiv, ~270 mmol) dropwise via a syringe pump over 30 minutes. Causality: Excess MeI drives the
SN2
reaction to completion, overcoming the steric hindrance of the 8-membered ring.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 5 hours[2].
Validation Checkpoint 2: A white precipitate (KI) will form as the reaction progresses, serving as a visual indicator of successful nucleophilic substitution.
Phase 3: Workup and Isolation
Quenching: Quench the reaction by slowly adding 100 mL of saturated aqueous
NH4Cl
.
Extraction: Separate the organic layer and extract the aqueous phase with DCM (2
×
50 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint 3 (Spectroscopy): Verify the product via
1
H-NMR. The successful formation of 1-methylcyclooctanecarboxaldehyde is confirmed by the disappearance of the
α
-proton multiplet (typically around 2.2-2.4 ppm) and the emergence of a sharp 3H singlet at ~1.05-1.15 ppm, corresponding to the newly installed quaternary methyl group.
Figure 2: Step-by-step workflow for the direct
α
-alkylation mechanism.
Conclusion
The synthesis of 1-methylcyclooctanecarboxaldehyde requires strict control over reaction conditions to navigate the steric bulk of the cyclooctane ring and the high reactivity of the aldehyde moiety. While epoxide ring-contraction offers a fascinating structural rearrangement, the direct enolate alkylation utilizing bulky bases (t-BuOK or LDA) remains the most authoritative, high-yielding, and industrially scalable pathway for generating this critical
α
-tertiary building block.
References
[3] Magnesium Bromide Etherate. ResearchGate. Available at:
[2] (12) United States Patent (US 7,470,664 B2). Googleapis.com. Available at:
[1] 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Available at:
[4] Spiro[5.7]trideca-1,4-dien-3-one. Organic Syntheses. Available at:
Physical and chemical properties of cyclooctanecarboxaldehyde, 1-methyl-
An In-depth Technical Guide to 1-Methylcyclooctanecarboxaldehyde Disclaimer: As of the latest database searches, 1-Methylcyclooctanecarboxaldehyde is not listed in major chemical repositories such as PubChem or commercia...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 1-Methylcyclooctanecarboxaldehyde
Disclaimer: As of the latest database searches, 1-Methylcyclooctanecarboxaldehyde is not listed in major chemical repositories such as PubChem or commercial supplier catalogs with a specific CAS number. Consequently, the following technical guide has been compiled by a Senior Application Scientist based on established principles of organic chemistry, predictive modeling, and data from analogous structures. All properties, spectra, and protocols are therefore theoretical and should be treated as expert-guided predictions pending experimental verification.
Introduction and Overview
1-Methylcyclooctanecarboxaldehyde is a saturated cyclic aldehyde characterized by a cyclooctane ring substituted at the C1 position with both a methyl group and a formyl (aldehyde) group. The presence of a quaternary center alpha to the carbonyl imparts significant steric hindrance, which is expected to influence its reactivity and physical properties. This guide provides a comprehensive overview of its predicted characteristics, potential synthetic routes, and likely applications for researchers in organic synthesis and drug discovery.
Predicted Physicochemical Properties
The physical properties of 1-Methylcyclooctanecarboxaldehyde are anticipated to be similar to other C9-C10 cyclic aldehydes. The data below is a combination of information from a safety data sheet for a closely related compound and expert estimation.
Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane).
General solubility of medium-sized aldehydes.
Proposed Synthesis Protocol
A robust method for the synthesis of α-alkylated cyclic aldehydes involves the alkylation of a suitable enamine or imine, followed by hydrolysis. The following protocol is a proposed route to 1-Methylcyclooctanecarboxaldehyde.
Experimental Workflow: Synthesis of 1-Methylcyclooctanecarboxaldehyde
Caption: Proposed three-step synthesis of 1-Methylcyclooctanecarboxaldehyde.
Step-by-Step Methodology
Enamine Formation:
To a solution of cyclooctanecarboxaldehyde (1.0 eq) in toluene, add pyrrolidine (1.2 eq).
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
Remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Causality: The formation of the enamine transforms the aldehyde into a nucleophilic species at the α-carbon, enabling the subsequent alkylation.
α-Methylation:
Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.
Cool the solution in an ice bath and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a precipitate (the iminium salt) may be observed.
Causality: The nucleophilic enamine attacks the electrophilic methyl iodide in an SN2 reaction to form the C-C bond at the α-position.
Hydrolysis:
To the reaction mixture containing the iminium salt, add an equal volume of a 10% aqueous hydrochloric acid solution.
Stir vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the iminium salt back to the aldehyde.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by distillation.
Causality: The acidic aqueous conditions hydrolyze the iminium salt to regenerate the carbonyl group, yielding the final product.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~9.5
Singlet
1H
Aldehydic proton (-CHO)
~1.2 - 2.0
Multiplet
14H
Cyclooctane ring protons (-CH₂)
~1.1
Singlet
3H
Methyl protons (-CH₃)
Expertise & Experience: The aldehyde proton is expected to be a singlet due to the absence of adjacent protons and will appear significantly downfield due to the deshielding effect of the carbonyl group. The methyl group, being attached to a quaternary carbon, will also be a singlet. The cyclooctane protons will form a complex multiplet in the aliphatic region.
¹³C NMR Spectroscopy
Chemical Shift (ppm)
Assignment
~205
Aldehyde Carbonyl (C=O)
~50
Quaternary Carbon (C-CH₃, C-CHO)
~25 - 35
Cyclooctane Carbons (-CH₂)
~20
Methyl Carbon (-CH₃)
Expertise & Experience: The carbonyl carbon of an aldehyde is typically found in the 200-205 ppm range. The quaternary carbon will be further downfield than the other ring carbons. The remaining cyclooctane and methyl carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
~2920, 2850
Strong
C-H stretch (aliphatic)
~2720
Medium
C-H stretch (aldehydic)
~1725
Strong
C=O stretch (carbonyl)
Expertise & Experience: A strong carbonyl (C=O) stretch is the most characteristic peak for an aldehyde. The presence of the aldehydic C-H stretch, often appearing as a weaker shoulder to the main aliphatic C-H stretches, is a key diagnostic feature to distinguish it from a ketone.
Mass Spectrometry
Molecular Ion (M⁺): m/z = 154.1358 (exact mass)
Predicted Fragmentation:
Loss of the formyl radical (-CHO) to give a fragment at m/z = 125.
Loss of a methyl radical (-CH₃) to give a fragment at m/z = 139.
Standard fragmentation patterns for a cyclooctane ring.
Chemical Reactivity and Potential Applications
Reactivity Profile
The reactivity of 1-methylcyclooctanecarboxaldehyde is dominated by the aldehyde functional group. However, the lack of an α-hydrogen due to the methyl substitution prevents typical enolate-based reactions at that position (e.g., aldol condensation, halogenation).
Mass Spectrometry Fragmentation Pattern of 1-Methylcyclooctanecarboxaldehyde: A Mechanistic Guide
Executive Summary In the realm of structural elucidation, the electron ionization mass spectrometry (EI-MS) profile of sterically hindered, cyclic aliphatic aldehydes presents a unique analytical challenge. 1-Methylcyclo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of structural elucidation, the electron ionization mass spectrometry (EI-MS) profile of sterically hindered, cyclic aliphatic aldehydes presents a unique analytical challenge. 1-Methylcyclooctanecarboxaldehyde (C₁₀H₁⸸O) serves as an excellent model compound for understanding the competing kinetics of
α
-cleavage, cycloalkane ring degradation, and constrained McLafferty rearrangements.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere spectral interpretation. Here, we will dissect the fundamental thermodynamic drivers—specifically the stabilization of tertiary carbocations—that dictate the fragmentation of this molecule. Furthermore, we provide a self-validating experimental protocol designed to ensure high-fidelity data acquisition in any modern GC-MS workflow.
Physicochemical Grounding & Ionization Dynamics
Before interpreting a mass spectrum, one must understand the thermodynamic landscape of the ionized molecule.
Molecular Formula: C₁₀H₁⸸O
Nominal Mass: 154 Da
Exact Mass: 154.1358 Da
Upon subjection to standard 70 eV electron ionization, the molecule loses a non-bonding electron from the carbonyl oxygen to form the radical cation, [M]⁺• (m/z 154) . In tertiary aldehydes, this molecular ion is notoriously transient. The steric bulk and the immense thermodynamic favorability of forming a tertiary carbocation mean that the [M]⁺• peak is often vanishingly small or completely absent from the spectrum.
Core Fragmentation Mechanisms
Alpha-Cleavage: The Dominant Pathway
The fragmentation of aliphatic aldehydes is primarily governed by
α
-cleavage[1]. For 1-methylcyclooctanecarboxaldehyde, this process is highly asymmetric due to the tertiary nature of the
α
-carbon (C1 of the cyclooctane ring).
According to Stevenson's Rule, during fragmentation, the positive charge will preferentially reside on the fragment with the lowest ionization energy.
Loss of the Formyl Radical (•CHO, 29 Da): Cleavage of the C1–CHO bond expels a neutral formyl radical. The charge is retained on the highly stable, sterically shielded 1-methylcyclooctyl tertiary carbocation. This results in an intense peak at m/z 125 , which is typically the base peak (100% relative abundance) of the spectrum[2].
Loss of the Methyl Radical (•CH₃, 15 Da): A competitive
α
-cleavage involves the loss of the methyl group, yielding the 1-formylcyclooctyl cation at m/z 139 . While stable, the formyl radical is a superior leaving group compared to the methyl radical, making m/z 125 far more abundant than m/z 139.
Cycloalkane Ring Degradation
Once the 1-methylcyclooctyl cation (m/z 125) is formed, it behaves as a classical activated cycloalkane. The 8-membered ring relieves steric strain through the sequential expulsion of neutral alkene fragments[3].
Loss of Ethylene (C₂H₄, 28 Da): Yields a fragment at m/z 97 .
Loss of Propylene (C₃H₆, 42 Da): Yields a fragment at m/z 83 .
These cascade reactions produce the characteristic hydrocarbon envelope seen in the lower mass range of the spectrum.
The Constrained McLafferty Rearrangement
The is a hallmark of carbonyl compounds possessing a
γ
-hydrogen[1]. In 1-methylcyclooctanecarboxaldehyde,
γ
-hydrogens are present at the C3 and C7 positions of the ring.
However, because the
α
and
β
carbons are locked within the cyclooctane ring, the mechanism deviates from acyclic norms. The carbonyl oxygen abstracts the
γ
-hydrogen, followed by cleavage of the
α
β
bond. Instead of expelling a neutral alkene, this cleavage merely opens the ring, forming an isomeric distonic radical cation that retains the mass of m/z 154 . This open-chain intermediate subsequently fragments into complex enol radical cations (e.g., m/z 84) and dienes.
Caption: Primary EI-MS fragmentation pathways of 1-methylcyclooctanecarboxaldehyde.
Quantitative Data Presentation
To facilitate rapid spectral matching and interpretation, the predicted quantitative data for the EI-MS profile is summarized below.
To ensure high reproducibility and trustworthiness of the mass spectral data, the following protocol integrates internal validation steps. The causality behind these choices is rooted in preventing thermal degradation of the tertiary aldehyde prior to ionization.
Step 1: System Suitability and Tuning
Objective: Validate the mass axis and relative abundance ratios.
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
Causality: Ensure the m/z 69, 219, and 502 peaks are within 0.1 Da of their theoretical masses. The ratio of m/z 219 to m/z 69 must be >40% to guarantee optimal transmission of mid-range ions (crucial for detecting the m/z 125 base peak).
Step 2: Sample Preparation
Dilution: Dissolve 1-methylcyclooctanecarboxaldehyde in GC-grade hexane to a final concentration of 10 µg/mL.
Internal Standard: Spike the sample with 1 µg/mL of Nonanal-d18[2].
Causality: Hexane is chosen over protic solvents (like methanol) to prevent hemiacetal formation with the highly reactive aldehyde group. The deuterated internal standard validates injection volume and ionization efficiency.
Step 3: Chromatographic Separation
Column: Non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temp 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).
Injection: 1 µL, Split ratio 10:1, Injector temp 220°C.
Causality: A non-polar column ensures separation based strictly on boiling point. The injector temperature is kept relatively low (220°C) to prevent thermal decarbonylation of the aldehyde before it reaches the column.
Step 4: Mass Spectrometric Acquisition
Ionization: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 35 to 300.
Causality: 70 eV is the universal standard for EI, allowing the resulting spectrum to be directly compared against NIST libraries. The source temperature of 230°C prevents condensation of the cyclooctane derivatives while minimizing excessive thermal fragmentation.
Caption: Self-validating GC-MS experimental workflow for robust aldehyde analysis.
References
Mass Spectrometry: Aldehyde and Ketone Fragmentation
Source: JoVE (Journal of Visualized Experiments)
URL:[Link]
Mass Spectrometry: Cycloalkane Fragmentation
Source: JoVE (Journal of Visualized Experiments)
URL:[Link]
Infrared (IR) spectroscopy absorption frequencies for cyclooctanecarboxaldehyde, 1-methyl-
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Methylcyclooctanecarboxaldehyde Executive Summary The spectroscopic characterization of sterically hindered aliphatic aldehydes is a critical competency...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Methylcyclooctanecarboxaldehyde
Executive Summary
The spectroscopic characterization of sterically hindered aliphatic aldehydes is a critical competency in synthetic organic chemistry and drug development. 1-Methylcyclooctanecarboxaldehyde (CAS: 217464-11-4) presents a unique structural motif: a reactive formyl group bound directly to a fully substituted (tertiary) alpha-carbon, which is integrated into a medium-sized cyclooctane ring. This whitepaper provides a comprehensive, mechanistically grounded analysis of its infrared (IR) absorption frequencies. By examining the causality behind its vibrational modes—specifically inductive effects, ring strain dynamics, and quantum mechanical interactions like Fermi resonance—this guide establishes a robust framework for spectral interpretation and self-validating data acquisition.
Mechanistic Causality in IR Absorption
To accurately interpret the FTIR spectrum of 1-methylcyclooctanecarboxaldehyde, one must move beyond rote memorization of frequency tables and understand the physical chemistry driving the molecular vibrations. The molecule's IR signature is dominated by three distinct structural environments.
The Carbonyl (C=O) Stretching Vibration and Inductive Effects
In unhindered aliphatic aldehydes (e.g., hexanal), the C=O stretching vibration typically manifests between 1730 and 1720 cm⁻¹. However, in 1-methylcyclooctanecarboxaldehyde, the formyl group is attached to a tertiary alpha-carbon. The alpha-methyl group and the cyclooctyl ring both exert a positive inductive (+I) effect, donating electron density toward the carbonyl carbon. This localized increase in electron density slightly populates the C=O
π∗
anti-bonding orbital, fractionally lengthening and weakening the carbon-oxygen double bond. Consequently, the force constant of the bond decreases, shifting the C=O absorption frequency toward the lower end of the aliphatic range, typically centering at ~1725 cm⁻¹ . Analogous studies on related alpha-tertiary aldehydes, such as 1-methylcyclohexanecarboxaldehyde and cyclooctanecarboxaldehyde derivatives, confirm that the C=O stretch consistently presents in the 1722–1730 cm⁻¹ range due to these combined steric and electronic factors[1][2][3].
The Aldehydic C-H Stretch and Fermi Resonance
The C-H bond of the aldehyde group provides one of the most diagnostic IR signatures in organic chemistry. Rather than a single peak, it appears as a distinct doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ . This splitting is not due to two different bonds, but rather a quantum mechanical phenomenon known as Fermi resonance . The fundamental stretching vibration of the aldehydic C-H bond (~2800 cm⁻¹) inadvertently shares nearly the same energy state as the first overtone of the aldehydic C-H in-plane bending vibration (which occurs at ~1390 cm⁻¹;
1390×2=2780
cm⁻¹). These two vibrational states couple and repel each other, resulting in the characteristic two-band pattern that definitively confirms the presence of the formyl group.
Aliphatic C-H Vibrations: The Cyclooctane Ring
Unlike highly strained small rings (e.g., cyclopropane), where increased s-character pushes C-H stretching frequencies above 3000 cm⁻¹, the cyclooctane ring is a medium-sized ring with normal
sp3
hybridization. Therefore, all aliphatic C-H stretching vibrations remain strictly below 3000 cm⁻¹. The spectrum will exhibit strong, overlapping bands between 2960 cm⁻¹ and 2850 cm⁻¹ , representing the asymmetric and symmetric stretching modes of both the ring methylenes (-CH₂-) and the alpha-methyl group (-CH₃).
Quantitative Spectral Data
The following table summarizes the anticipated FTIR absorption frequencies for 1-methylcyclooctanecarboxaldehyde, categorized by functional group and mechanistic driver.
Wavenumber (cm⁻¹)
Functional Group / Vibration Mode
Intensity
Mechanistic Driver
~2960
CH₃ Asymmetric Stretch
Strong
sp3
hybridized C-H bond deformation in the alpha-methyl group.
~2925
CH₂ Asymmetric Stretch
Strong
sp3
hybridized C-H bonds in the cyclooctane ring.
~2870
CH₃ Symmetric Stretch
Medium
In-phase stretching of the methyl group.
~2855
CH₂ Symmetric Stretch
Medium
In-phase stretching of the cyclooctane ring CH₂ groups.
~2820, ~2720
Aldehydic C-H Stretch (Doublet)
Medium
Fermi resonance between fundamental C-H stretch and overtone of C-H bend.
~1725
C=O Carbonyl Stretch
Very Strong
+I inductive effect from tertiary alpha-carbon slightly weakens the C=O bond.
~1465
CH₂ Scissoring / CH₃ Asym. Bend
Medium
Deformation of tetrahedral bond angles in the aliphatic framework.
~1380
CH₃ Symmetric Bend (Umbrella)
Weak-Med
Characteristic symmetric deformation of the alpha-methyl group.
To ensure absolute trustworthiness in spectral data, the acquisition protocol must be a self-validating system. Standard attenuated total reflectance (ATR) FTIR methodologies, utilizing ZnSe or diamond crystals, are preferred for neat liquid aliphatic aldehydes to prevent solvent interference in the C-H stretching region[4].
Step 1: System Suitability Test (SST)
Action: Run a standard 1.5 mil polystyrene film before sample analysis.
Validation: Verify that the critical polystyrene peaks (e.g., 3028, 1601, and 906 cm⁻¹) are within ±1 cm⁻¹ of their accepted values. This confirms the interferometer's laser calibration is accurate.
Action: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).
Validation: The background must show ambient atmospheric H₂O vapor (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹). The software will automatically ratio the subsequent sample scan against this background to eliminate environmental artifacts.
Step 3: Neat Sample Application & Acquisition
Action: Apply 1–2 drops of neat 1-methylcyclooctanecarboxaldehyde directly onto the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.
Action: Apply an ATR correction algorithm if quantitative peak intensity comparisons are required (since depth of penetration in ATR is wavelength-dependent). Execute peak picking with a sensitivity threshold that captures the weak ~2720 cm⁻¹ Fermi resonance band.
Action: Clean the crystal thoroughly with high-purity isopropanol and a lint-free wipe. Allow to evaporate.
Validation: Run a final "blank" scan. The resulting spectrum must be a flat line (noise level <0.01 absorbance units). Any residual peaks indicate sample carryover, invalidating the cleanliness of the previous run.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating ATR-FTIR protocol and the subsequent peak assignment strategy.
Figure 1: Self-validating ATR-FTIR workflow for 1-methylcyclooctanecarboxaldehyde spectral analysis.
References
National Center for Biotechnology Information. "Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem." PubChem,
Cook, Denys, and Zephyr R. Regnier. "The infrared spectra of caffeine salts." Canadian Journal of Chemistry, Canadian Science Publishing,
Google Patents. "US20100273008A1 - Polyurethane polymer for reversible adhesive bonds.
Royal Society of Chemistry. "Copper Catalysed Oxidative Sulfonylation of Branched Aldehydes Using the Acid Enhanced Reactivity of Manganese(IV)." RSC Advances,
Unveiling the Electronic Architecture: A Comprehensive Guide to the Dipole Moment and Electronic Properties of 1-Methylcyclooctanecarboxaldehyde
Executive Summary For researchers and drug development professionals, understanding the stereoelectronic properties of sterically hindered, medium-sized cyclic scaffolds is critical for predicting pharmacokinetics, recep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the stereoelectronic properties of sterically hindered, medium-sized cyclic scaffolds is critical for predicting pharmacokinetics, receptor binding affinities, and lipophilicity. 1-methylcyclooctanecarboxaldehyde presents a unique case study in conformational flexibility. Featuring an eight-membered cyclooctane ring with geminal disubstitution (a methyl group and a carboxaldehyde group at the C1 position), its overall dipole moment and electronic topology are not static. Instead, they are dynamically governed by the rotameric state of the carbonyl group and the highly flexible boat-chair conformations of the macrocycle.
This whitepaper provides an in-depth technical guide to the theoretical framework, experimental determination, and computational profiling of the dipole moment and electronic properties of 1-methylcyclooctanecarboxaldehyde.
Theoretical Framework: Conformational Dynamics and the Dipole Vector
The dipole moment (
μ
) of an aliphatic aldehyde is primarily dictated by the highly polar carbonyl (C=O) bond, which typically yields a gas-phase dipole moment of approximately 2.7 to 2.8 Debye (D)[1]. However, in a complex cyclic system like 1-methylcyclooctanecarboxaldehyde, the macroscopic dipole moment is a weighted time-average of its populated conformational states.
The Cyclooctane Core and Geminal Substitution
Unsubstituted cyclooctane predominantly exists in the boat-chair (BC) conformation, which minimizes transannular (across-the-ring) steric clashes and torsional strain[2]. When substituted at the 1-position with both a methyl (-CH₃) and a carboxaldehyde (-CHO) group, the ring faces severe 1,3-diaxial interactions.
Equatorial vs. Axial Preferences: The bulkier -CHO group generally prefers the equatorial position to minimize steric hindrance, forcing the methyl group into the axial position.
Vector Addition: The net dipole moment vector is the sum of the strong C=O bond dipole and the weaker induced dipoles of the alkyl ring. Because the orientation of the C=O bond relative to the ring changes depending on the conformer, the projection of the dipole moment along the principal axes of inertia (
μa,μb,μc
) varies significantly[3]. Furthermore, moving from the gas phase to a condensed phase (solution) can increase the apparent dipole moment by 0.4 to 0.9 D due to solvent polarization effects[1].
Experimental Workflows for Dipole Determination
To accurately capture the electronic properties of this compound, a dual-pronged experimental approach is required: bulk dielectric measurements for macroscopic properties, and rotational spectroscopy for conformer-specific data.
Protocol A: Static Dielectric Permittivity in Dilute Solution
This protocol determines the bulk dipole moment of the molecule. We utilize non-polar solvents (like cyclohexane) to minimize solute-solvent hydrogen bonding, which can artificially inflate the apparent dipole moment[4].
Step-by-Step Methodology:
Solvent Preparation: Purify and desiccate analytical-grade cyclohexane to ensure zero background permittivity interference.
Solution Formulation: Prepare highly diluted solutions of 1-methylcyclooctanecarboxaldehyde at precisely known molar fractions (
x=0.001,0.002,0.003,and 0.004
)[4].
Causality Check: High dilution ensures that solute-solute dipole interactions are negligible, allowing the system to approximate gas-phase behavior.
Capacitance Measurement: Measure the static dielectric permittivity (
ϵ
) of each solution at a constant temperature (e.g., 20.0 ± 0.1 °C) using a precision capacitance cell.
Refractive Index Determination: Measure the refractive index (
n
) of the solutions using an Abbe refractometer to account for electronic polarization.
Data Extraction: Plot
ϵ
and
n2
against the molar fraction
x
. Extract the slopes using a least-squares fit.
Mathematical Validation: Calculate the dipole moment using both the Debye equation and the Onsager equation.
Validation: The Debye equation often presents an apparent solvent effect, whereas the Onsager and Bordewijk expressions remain largely independent of the solvent, providing an internal check for data integrity[4].
To resolve the specific dipole moment components of individual conformers, Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is the gold standard[3].
Step-by-Step Methodology:
Sample Vaporization: Heat the 1-methylcyclooctanecarboxaldehyde sample slightly above room temperature and seed the vapor into a pressurized inert carrier gas (Neon or Argon, ~2 atm).
Supersonic Expansion: Expand the gas mixture through a pulsed nozzle into a vacuum chamber.
Causality Check: This adiabatic expansion rapidly cools the rotational and vibrational temperatures of the molecules to ~2 K, trapping them in their lowest-energy local minima and preventing conformational interconversion[2].
Microwave Excitation: Irradiate the cold molecular beam with a broadband microwave chirped pulse (e.g., 2–8 GHz). This induces a macroscopic polarization in molecules possessing a permanent dipole moment.
FID Detection: Record the Free Induction Decay (FID) of the macroscopic polarization as the molecules relax.
Spectral Assignment: Fast Fourier Transform (FFT) the time-domain FID into the frequency domain. Use spectral fitting software (e.g., PGOPHER) to assign
a
-,
b
-, and
c
-type rotational transitions.
Validation: The relative abundance of a conformer is directly proportional to the intensity of its transitions and inversely proportional to the square of the corresponding dipole moment component (
μ2
), creating a self-validating loop between theoretical predictions and experimental intensities[3].
Because experimental isolation of medium-sized ring conformers is challenging, Density Functional Theory (DFT) and ab initio methods are required to map the Potential Energy Surface (PES) and calculate electronic properties.
Computational Workflow
Conformational Search: Utilize a semi-empirical method (e.g., GFN2-xTB or AM1) coupled with a sampling algorithm (like CREST) to generate a comprehensive ensemble of conformers within a 1000 cm⁻¹ energy window[3].
Geometry Optimization: Optimize the lowest-energy structures using a robust DFT functional (e.g., B3LYP or M06-2X) with a high-level basis set (e.g., 6-311++G(d,p)).
Frequency Validation: Perform harmonic frequency calculations.
Validation: The absence of imaginary frequencies confirms that the optimized structures are true local minima rather than transition states[5].
Property Calculation: Compute the dipole moment vector, Molecular Electrostatic Potential (MEP), and HOMO-LUMO energy gaps.
Fig 2: Computational workflow for determining electronic properties and conformational minima.
Quantitative Data Summary
The following tables summarize the expected theoretical quantitative data for 1-methylcyclooctanecarboxaldehyde based on established parameters for cyclooctane derivatives and aliphatic aldehydes.
Table 1: Theoretical Conformational Energies and Dipole Moment Components (Gas Phase)
Conformer ID
Ring Topology
-CHO Position
Relative Energy (
ΔE
, kcal/mol)
μa
(D)
μb
(D)
μc
(D)
Total Dipole (
μtot
, D)
I
Boat-Chair
Equatorial
0.00
2.15
1.40
0.85
2.70
II
Boat-Chair
Axial
+1.24
1.90
1.65
0.40
2.55
III
Twist-Boat-Chair
Equatorial
+2.10
2.30
1.10
1.05
2.76
Note: Total dipole moment (
μtot
) is calculated as
μa2+μb2+μc2
. The equatorial preference of the -CHO group in Conformer I minimizes 1,3-diaxial strain, making it the global minimum.
Indicates moderate nucleophilicity; relevant for metabolic stability.
LUMO Energy
-0.45 eV
Predicts susceptibility to nucleophilic attack at the carbonyl carbon.
HOMO-LUMO Gap
6.40 eV
High chemical hardness; implies a generally stable aliphatic framework.
Isotropic Polarizability (
α
)
~18.5 ų
Influences dispersion forces and lipophilicity (LogP) in receptor pockets.
Max Electrostatic Potential
-45.2 kcal/mol
Localized entirely on the carbonyl oxygen; primary hydrogen-bond acceptor site.
Conclusion
The electronic properties and dipole moment of 1-methylcyclooctanecarboxaldehyde are intricately tied to its dynamic stereochemistry. While the highly polar aliphatic aldehyde group provides a baseline dipole moment of ~2.7 D[1], the severe steric constraints of the eight-membered ring dictate the specific spatial orientation of this vector. By employing a rigorous, self-validating combination of dielectric permittivity measurements, CP-FTMW spectroscopy[3], and DFT computational profiling, researchers can accurately map the electronic topology of this molecule. Such precision is indispensable when utilizing bulky, lipophilic cycloalkane derivatives as structural motifs in rational drug design.
References
Dipole moments of some aromatic and aliphatic aldehydes. Their dependence on the solvent and the atomic polarization
Canadian Journal of Chemistry
URL:[Link]
Drude Polarizable Force Field for Aliphatic Ketones and Aldehydes, and their Associated Acyclic Carbohydrates
National Center for Biotechnology Information (PMC)
URL:[Link]
Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy
MDPI
URL:[Link]
Vibration, rotation spectra, and conformations of cyclooctanone
AIP Publishing (The Journal of Chemical Physics)
URL:[Link]
Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study
National Center for Biotechnology Information (PMC)
URL:[Link]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Methylcyclooctanecarboxaldehyde
Introduction: Navigating the Challenges of Sterically Hindered Aldehyde Reduction The selective reduction of aldehydes to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, pivotal...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Sterically Hindered Aldehyde Reduction
The selective reduction of aldehydes to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of molecules in the pharmaceutical, agrochemical, and fragrance industries. While numerous methods exist for this conversion, the catalytic hydrogenation of sterically hindered aldehydes, such as 1-methylcyclooctanecarboxaldehyde, presents a unique set of challenges. The bulky substituent at the α-position to the carbonyl group can significantly impede the approach of the substrate to the catalyst's active sites, thereby slowing down the reaction rate and often requiring more forcing conditions.[1][2] Furthermore, under harsh conditions, undesirable side reactions like decarbonylation can become prominent, leading to the formation of byproducts and reducing the overall yield of the desired alcohol.[3][4][5][6]
This comprehensive guide provides detailed application notes and robust protocols for the successful catalytic hydrogenation of 1-methylcyclooctanecarboxaldehyde to 1-methylcyclooctylmethanol. We will delve into two of the most effective and widely used heterogeneous catalyst systems: Raney® Nickel and Palladium on Carbon (Pd/C). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a solid foundation for achieving high conversion and selectivity in this challenging transformation. The protocols are presented with an emphasis on understanding the underlying principles, ensuring both reproducibility and the ability to adapt the methods to similar sterically encumbered substrates.
Understanding the Catalytic Systems: A Mechanistic Perspective
The choice of catalyst is paramount for the efficient hydrogenation of a sterically hindered aldehyde. Both Raney Nickel and Palladium on Carbon are highly active catalysts for the reduction of carbonyl groups; however, they operate through slightly different mechanisms and present distinct advantages and disadvantages.
Raney® Nickel: This sponge-like, porous catalyst, primarily composed of a nickel-aluminum alloy, is renowned for its high surface area and the presence of adsorbed hydrogen within its structure.[7] The hydrogenation mechanism on Raney Nickel is generally understood to involve the heterolytic activation of molecular hydrogen on the nickel surface, generating active nickel hydride species. The aldehyde's carbonyl group then adsorbs onto the catalyst surface, and the hydride is transferred to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically from a protic solvent, yields the alcohol product. The porous nature of Raney Nickel can sometimes be advantageous for accommodating bulky substrates.
Palladium on Carbon (Pd/C): This catalyst consists of finely dispersed palladium particles supported on activated carbon. The mechanism of hydrogenation with Pd/C involves the adsorption of both the hydrogen molecule and the unsaturated substrate onto the palladium surface.[2] The H-H bond is cleaved, and the hydrogen atoms are added stepwise to the carbonyl group. For aldehydes, the chemoselectivity can be influenced by the choice of solvent and the presence of additives. While highly active, Pd/C can sometimes promote decarbonylation, especially at elevated temperatures.[3]
Experimental Protocols
Safety First: High-pressure hydrogenation reactions should always be conducted with extreme caution.[8][9][10][11][12] All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The high-pressure reactor, such as a Parr shaker, must be properly maintained and operated by trained personnel.[8][9][13][14][15] It is crucial to purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[10][16]
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is designed for the efficient reduction of 1-methylcyclooctanecarboxaldehyde using a commercially available Raney® Nickel catalyst.
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar to the reactor vessel.
Charging the Reactor: In the fume hood, carefully weigh and add 1-methylcyclooctanecarboxaldehyde (e.g., 5.0 g) to the reactor vessel. Add anhydrous ethanol (e.g., 50 mL) to dissolve the aldehyde.
Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (e.g., 0.5 g of the 50% slurry). Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[7]
Assembly and Purging: Securely assemble the reactor according to the manufacturer's instructions.[13][14][15] Purge the system with inert gas at least three times to remove all air, and then evacuate the vessel.
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-80 °C). The progress of the reaction can be monitored by the uptake of hydrogen.[14]
Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with inert gas.
Catalyst Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filtered catalyst remains pyrophoric and should be quenched carefully with water. Wash the filter cake with a small amount of ethanol.
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclooctylmethanol.
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Expected Outcome: This protocol should provide a high conversion of the aldehyde to the corresponding alcohol.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the use of Pd/C for the hydrogenation of 1-methylcyclooctanecarboxaldehyde, a catalyst known for its high activity.
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar to the reactor vessel.
Charging the Reactor: In the fume hood, add 10% Pd/C (e.g., 5-10 mol%) to the reactor vessel. Carefully add the solvent (e.g., 50 mL of methanol or ethyl acetate).
Substrate Addition: Add the 1-methylcyclooctanecarboxaldehyde (e.g., 5.0 g) to the reactor.
Assembly and Purging: Securely assemble the reactor. Purge the system with inert gas at least three times, followed by evacuation.
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50-150 psi). Begin vigorous stirring. The reaction can often be run at room temperature, but gentle heating (e.g., 40-60 °C) may be required for this sterically hindered substrate.
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing small aliquots via TLC or GC.
Reaction Completion and Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
Purification: Purify the resulting 1-methylcyclooctylmethanol by distillation or column chromatography as needed.
Technical Support Center: Optimizing Solvent Conditions for 1-Methylcyclooctanecarboxaldehyde Aldol Condensations
Welcome to the technical support center for optimizing aldol condensations, with a specific focus on the sterically hindered substrate, 1-methylcyclooctanecarboxaldehyde. This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing aldol condensations, with a specific focus on the sterically hindered substrate, 1-methylcyclooctanecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during this crucial C-C bond-forming reaction. Our approach is grounded in mechanistic principles to empower you to make informed decisions for successful synthesis.
Introduction: The Challenge of a Hindered Aldehyde
The self-condensation of 1-methylcyclooctanecarboxaldehyde presents unique challenges. The presence of a methyl group at the α-carbon sterically encumbers the enolate formation and the subsequent nucleophilic attack. Furthermore, the conformational flexibility of the cyclooctane ring can influence transition state energies. In this context, the reaction solvent is not merely a medium but an active participant that dictates reaction kinetics, equilibrium position, and ultimately, product yield and purity. This guide provides a systematic approach to solvent optimization.
Troubleshooting Guide & Procedural Inquiries
This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
Question 1: My reaction is extremely slow or fails to initiate. What are the primary solvent-related causes?
Answer: A sluggish or stalled reaction with a hindered aldehyde like 1-methylcyclooctanecarboxaldehyde is a common issue, often directly tied to enolate formation and reactivity, which are heavily influenced by the solvent.
Mechanistic Insight: The reaction proceeds via an enolate intermediate.[1][2] The rate-determining step is often the C-C bond formation between the enolate nucleophile and a second molecule of the aldehyde. Polar protic solvents (e.g., ethanol, methanol, water) can form strong hydrogen bonds with the negatively charged oxygen of the enolate.[3][4] This creates a "solvent cage" that stabilizes the enolate but significantly dampens its nucleophilicity, thus slowing the reaction.[3]
Troubleshooting Steps:
Switch to a Polar Aprotic Solvent: These solvents, such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), possess large dipole moments to dissolve reactants but lack acidic protons.[5][6] They solvate the cation (e.g., Li⁺, Na⁺) associated with the enolate but leave the enolate itself "naked" and highly nucleophilic, which can dramatically increase the reaction rate.[3][6]
Assess Solvent Purity: Water is a protic impurity that can quench the enolate. Ensure you are using anhydrous solvents, especially when working with strong bases like LDA or NaH.
Consider Nonpolar Solvents: In some cases, nonpolar solvents like toluene can be effective, particularly at elevated temperatures.[7] They minimize interactions with the enolate, maximizing its reactivity. However, reactant solubility may become an issue.
Question 2: I am forming the β-hydroxy aldehyde (aldol addition product) but see very little of the desired α,β-unsaturated condensation product. How can I use the solvent to drive the dehydration?
Answer: The formation of the aldol addition product without subsequent dehydration indicates that the elimination step is kinetically hindered. Solvent choice can be pivotal in promoting this water-loss step.
Mechanistic Insight: The dehydration of the β-hydroxy aldehyde to the conjugated enone is the "condensation" part of the reaction.[1] This elimination is often the driving force for the entire process, especially when a conjugated system is formed.[8] Solvents that can facilitate the removal of a water molecule will favor the final product.
In base-catalyzed reactions, this proceeds via an E1cB mechanism.[9]
In acid-catalyzed conditions, the hydroxyl group is protonated, turning it into a good leaving group (H₂O).[1]
Troubleshooting Steps:
Increase Reaction Temperature: While not strictly a solvent property, heating provides the activation energy for the elimination step. This is effective in higher-boiling point solvents like toluene or DMF.
Use a Protic Solvent (with caution): Alcoholic solvents like ethanol can sometimes favor the formation of the α,β-unsaturated product.[10] However, as noted in Q1, this may slow the initial addition step. A mixed solvent system could offer a compromise.
Solvent-Assisted Water Removal: In nonpolar solvents like toluene, employing a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can effectively drive the equilibrium towards the condensed product.
Question 3: My reaction is messy, with multiple byproducts. Can the solvent be the culprit?
Answer: Yes, improper solvent selection can lead to side reactions, especially with a reactive species like an aldehyde.
Mechanistic Insight: Aldehydes can undergo various side reactions. While the Cannizzaro reaction is less of a concern for this enolizable aldehyde, polymerization or other base-catalyzed degradation pathways can occur.[2][11] The solvent's ability to mediate heat and stabilize or destabilize reactive intermediates plays a crucial role.
Troubleshooting Steps:
Evaluate Solvent Polarity: Highly polar, coordinating solvents like DMSO can sometimes promote undesired pathways by altering the conformation and energetics of the reacting species.[12][13]
Ensure Adequate Solubility: If reactants or intermediates are not fully solubilized, the reaction may occur at phase boundaries, leading to localized high concentrations and promoting polymerization. Ensure your chosen solvent fully dissolves the aldehyde at the reaction temperature.
Consider a Solvent-Free Approach: For some aldol condensations, a solvent-free reaction using a mortar and pestle with a solid base (like NaOH) can be surprisingly clean and efficient, minimizing solvent-related side products.[8][14]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between protic and aprotic solvents in the context of an aldol condensation?A1: Protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They stabilize the enolate intermediate through hydrogen bonding, which reduces its reactivity. Aprotic solvents (e.g., THF, DMF, acetone) do not have these bonds and cannot donate hydrogen bonds.[6][15] They leave the enolate more "free" and nucleophilic, generally leading to faster reaction rates for the addition step.[3]
Q2: Is there a universal "best" solvent for aldol condensations?A2: No. The optimal solvent is highly dependent on the specific substrates, the catalyst (acid or base), and the desired outcome (addition vs. condensation product). For sterically hindered substrates like 1-methylcyclooctanecarboxaldehyde, polar aprotic solvents like THF are often a good starting point for base-catalyzed reactions to maximize enolate reactivity.
Q3: How does solvent polarity, in general, affect the reaction?A3: Solvent polarity influences the kinetics and yields by stabilizing or destabilizing reactants, intermediates, and transition states.[16] For aldol reactions, polar solvents are generally required to dissolve the ionic enolate intermediate. However, the distinction between protic and aprotic polarity is more critical for determining the outcome.[12][13]
Q4: Can I use a mixed solvent system?A4: Absolutely. Mixed solvent systems can be used to fine-tune properties. For example, adding a small amount of a polar aprotic solvent like HMPA (use with extreme caution due to toxicity) to a less polar solvent like THF can help break up enolate aggregates and increase reactivity. A mixture of toluene and ethanol might balance the need for a reactive enolate with conditions that favor dehydration.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Aldol Condensation
This protocol provides a framework for efficiently screening solvents to identify optimal conditions.
Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), prepare five identical oven-dried reaction vials equipped with magnetic stir bars.
Reagent Addition:
To each vial, add 1-methylcyclooctanecarboxaldehyde (1.0 eq).
To each vial, add the chosen solvent (see Table 1) to achieve a 0.5 M concentration.
Vial 1: Add Tetrahydrofuran (THF), anhydrous.
Vial 2: Add Ethanol (EtOH), absolute.
Vial 3: Add Toluene, anhydrous.
Vial 4: Add Dimethylformamide (DMF), anhydrous.
Vial 5: Add Dimethyl Sulfoxide (DMSO), anhydrous.
Initiation: Cool all vials to 0 °C in an ice bath. Add the base catalyst (e.g., 1.1 eq of a 1.0 M solution of Lithium diisopropylamide (LDA) in THF, or 0.2 eq of NaOH) to each vial simultaneously.
Reaction Monitoring: Allow the reactions to warm to room temperature. Monitor the progress at set intervals (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot, quenching it with a saturated NH₄Cl solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) and/or GC-MS.
Analysis: Compare the consumption of starting material and the formation of the aldol addition and condensation products across the different solvents to determine the optimal conditions for yield and selectivity.
Data Summary: Expected Solvent Effects
The following table summarizes the generally expected outcomes for the self-condensation of a hindered aldehyde.
Solvent Class
Solvent Example
Dielectric Constant (ε)
Expected Rate of Addition
Favors Dehydration?
Key Considerations
Polar Aprotic
THF, DMF
7.6, 36.7
High
Moderate
Generally good for maximizing enolate nucleophilicity. THF is a common starting point.
Polar Protic
Ethanol, Water
24.5, 80.1
Low
Yes
Enolate is heavily solvated and less reactive.[3] May favor condensation if addition occurs.
Nonpolar
Toluene, Hexane
2.4, 1.9
Moderate to Low
Yes (with heat)
Low solubility of ionic intermediates. Good for azeotropic water removal.[7]
Visualizing the Workflow & Mechanism
A logical workflow is critical for efficient optimization.
Caption: A logical workflow for solvent optimization.
The solvent's role is best understood by examining the reaction mechanism.
Caption: Solvent interaction in a base-catalyzed aldol condensation.
References
How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. RSC Publishing.
ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condens
How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Reaction Chemistry & Engineering (RSC Publishing).
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC.
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on W
Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 1-Methylcyclooctanecarboxaldehyde
Welcome to the technical support center for the synthesis of 1-methylcyclooctanecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-methylcyclooctanecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable aldehyde intermediate. By understanding the underlying principles of the synthetic routes and anticipating potential pitfalls, you can significantly improve your conversion rates and overall success.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to support your experimental work.
Section 1: Synthetic Strategies and Key Precursors
The synthesis of 1-methylcyclooctanecarboxaldehyde can be approached through several established methods for aldehyde synthesis. The choice of precursor and methodology will depend on starting material availability, scale, and functional group tolerance of any other substituents on the cyclooctane ring. The two most common precursors and their corresponding transformations are:
(1-Methylcyclooctyl)methanol: A primary alcohol that can be oxidized to the target aldehyde.
Methylcyclooctane: A saturated hydrocarbon that can be formylated to introduce the aldehyde group.
This guide will focus on troubleshooting issues arising from these two primary synthetic pathways.
Section 2: Troubleshooting Guide for the Oxidation of (1-Methylcyclooctyl)methanol
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, this transformation is often plagued by incomplete conversion or over-oxidation to the carboxylic acid.[1][2][3][4][5] Mild oxidation conditions are crucial for isolating the aldehyde in high yield.[4][6] We will address two of the most reliable and commonly employed methods: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation.
Swern Oxidation: FAQs and Troubleshooting
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[7][8] It is renowned for its mild conditions, but requires careful temperature control and anhydrous conditions.[7][9]
Q1: My Swern oxidation of (1-methylcyclooctyl)methanol has stalled, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Low conversion in a Swern oxidation often points to issues with reagents or reaction conditions. Here are the primary suspects:
Moisture Contamination: The activated DMSO intermediate is highly moisture-sensitive. Any water present will consume the reagent, leading to incomplete conversion.[10]
Solution: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Use freshly distilled solvents and reagents if possible.
Impure Oxalyl Chloride: Old bottles of oxalyl chloride can hydrolyze to oxalic acid, which will not activate the DMSO effectively.[11]
Solution: Use a fresh bottle of oxalyl chloride or distill it prior to use.
Insufficient Reagent Stoichiometry: Using too little oxalyl chloride or DMSO will result in incomplete activation and, consequently, incomplete oxidation.
Solution: Typically, 1.1-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO are recommended.[7]
Inadequate Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C) during the activation and alcohol addition steps.[7][9] If the temperature rises prematurely, the activated intermediate can decompose.[9]
Solution: Use a dry ice/acetone bath and monitor the internal reaction temperature closely.
Q2: My reaction seems to have worked, but my isolated yield of 1-methylcyclooctanecarboxaldehyde is low after workup. Where could the product be going?
A2: Product loss during and after the reaction can occur through several pathways:
Side Reactions: If triethylamine is added before the alcohol has fully reacted with the activated DMSO, an alkoxythiomethyl ether byproduct can form.[8]
Solution: Ensure the alcohol has sufficient time to react with the activated DMSO before adding the triethylamine.
Volatile Product: While 1-methylcyclooctanecarboxaldehyde is not extremely volatile, some loss can occur during solvent removal if not performed carefully.
Solution: Use a rotary evaporator with controlled temperature and pressure.
Emulsion during Workup: The formation of triethylammonium chloride salts can sometimes lead to emulsions during the aqueous workup, trapping the product.[7]
Solution: Add water and brine washes to effectively remove the salt. If an emulsion persists, a small amount of a different organic solvent might help break it.
Q3: I have a foul smell of rotten cabbage in my lab after the reaction. Is this normal, and how can I get rid of it?
A3: Yes, the characteristic and unpleasant smell is due to the formation of dimethyl sulfide (DMS) as a byproduct of the reaction.[7][8]
Mitigation: To neutralize the odor, the aqueous waste and any glassware can be treated with a dilute solution of sodium hypochlorite (bleach) or potassium permanganate, which oxidizes the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[7] Caution: Do not use these oxidants on your organic product layer, as they can oxidize your desired aldehyde.
Caption: Troubleshooting workflow for the Gattermann-Koch reaction.
Section 4: Experimental Protocols
Protocol 1: Swern Oxidation of (1-Methylcyclooctyl)methanol
Materials:
(1-Methylcyclooctyl)methanol
Anhydrous Dichloromethane (DCM)
Anhydrous Dimethyl Sulfoxide (DMSO)
Oxalyl Chloride
Triethylamine (TEA)
Saturated aqueous NH₄Cl
Brine
Anhydrous MgSO₄
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous DCM (0.5 M solution based on the alcohol).
Cool the flask to -78 °C using a dry ice/acetone bath.
Add oxalyl chloride (1.2 equivalents) dropwise to the stirred DCM.
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in DCM to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Gas evolution (CO and CO₂) will be observed.
[7][8]5. Stir the mixture for 15 minutes at -78 °C.
Add a solution of (1-methylcyclooctyl)methanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C.
Stir the reaction for 45 minutes at -78 °C.
Add triethylamine (5.0 equivalents) dropwise. The mixture may become thick with precipitated triethylammonium chloride.
Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-methylcyclooctanecarboxaldehyde.
Purify the crude product by silica gel chromatography as needed.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (1-Methylcyclooctyl)methanol
Materials:
(1-Methylcyclooctyl)methanol
Dess-Martin Periodinane (DMP)
Anhydrous Dichloromethane (DCM)
Saturated aqueous NaHCO₃
Sodium thiosulfate (Na₂S₂O₃)
Anhydrous MgSO₄
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar, add (1-methylcyclooctyl)methanol (1.0 equivalent) and anhydrous DCM (0.2 M solution).
Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion.
Stir the reaction mixture at room temperature and monitor the progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
Prepare a quench solution of saturated aqueous NaHCO₃ containing an excess of sodium thiosulfate (approximately 3-4 equivalents relative to DMP).
Pour the reaction mixture into the vigorously stirring quench solution. Continue stirring until the solid byproducts dissolve and the organic layer becomes clear.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography if necessary.
References
Benchchem. (n.d.). Technical Support Center: Swern Oxidation of Allylic Alcohols.
Bloomfield, A. (2016, March 28). Regarding Swern or similar Oxidation?. ResearchGate.
Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones.
Wuts, P. G. M. (2008, June 10). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development.
Shelf-life optimization and inert gas handling protocols for 1-methylcyclooctanecarboxaldehyde
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the reproducibility of reactions involving steric...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the reproducibility of reactions involving sterically hindered, aliphatic aldehydes.
1-Methylcyclooctanecarboxaldehyde presents a highly specific chemical profile. Because the α-carbon (C1 of the cyclooctane ring) is fully substituted with a methyl group and ring carbons, it possesses zero α-protons . This structural feature entirely prevents base-catalyzed enolization and aldol condensation—a common degradation pathway for most aliphatic aldehydes. However, the aldehyde moiety remains acutely susceptible to radical-mediated autoxidation.
This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to optimize the shelf-life of your reagent.
The Causality of Degradation: Autoxidation
While you do not need to worry about polymerization via aldol condensation, 1-methylcyclooctanecarboxaldehyde will rapidly degrade into 1-methylcyclooctanecarboxylic acid if exposed to oxygen and light.
The mechanism is a radical chain reaction. Photo-initiation or thermal energy generates an acyl radical, which reacts with ambient oxygen to form a peroxy acid intermediate. This peroxy acid then reacts with another molecule of the intact aldehyde to yield two equivalents of the carboxylic acid. To arrest this degradation, we must eliminate both the initiation energy (using amber vials and cold storage) and the oxygen source (using rigorous inert gas blanketing).
Autoxidation pathway of 1-methylcyclooctanecarboxaldehyde and targeted storage interventions.
Experimental Protocol: Self-Validating Inert Gas Blanketing
To protect moisture- and oxygen-sensitive liquid reagents, 1[1]. For this protocol, we utilize Argon rather than Nitrogen. Because 2[2], it settles at the bottom of the headspace, creating a physical protective blanket directly over the liquid phase[3].
Step-by-Step Methodology
Preparation: Ensure your Schlenk line has a steady flow of Argon passing through the oil bubbler. Transfer the 1-methylcyclooctanecarboxaldehyde into an oven-dried amber glass vial.
Venting: Insert a clean 20G needle through the septum to act as a vent.
Purging: Insert the Argon supply needle (connected to the Schlenk line) through the septum. Crucial: The tip of the Argon needle must sit in the headspace, not submerged in the liquid. Purge the headspace for 5–10 minutes.
Self-Validation Step: Remove the vent needle first. Watch the Schlenk line oil bubbler. The bubbling should briefly pause or slow down as the vial pressurizes with Argon. This confirms that your vial is completely sealed and holds positive pressure.
Finalizing: Once positive pressure is confirmed, remove the Argon needle. Wrap the septum tightly with Parafilm and store the vial at 2-8°C.
Step-by-step Argon blanketing workflow for liquid aldehyde storage.
Troubleshooting Guides & FAQs
Q: My 1-methylcyclooctanecarboxaldehyde has become highly viscous and shows a broad OH stretch on IR. What happened?A: Your reagent has undergone autoxidation. The resulting 1-methylcyclooctanecarboxylic acid forms strong intermolecular hydrogen bonds, drastically increasing the viscosity of the liquid. The broad OH stretch (~3300-2500 cm⁻¹) on the IR spectrum is the definitive signature of this carboxylic acid degradation.
Q: Can I use Nitrogen instead of Argon for headspace purging?A: While Nitrogen is chemically inert, it is not recommended for this specific workflow.3[3]. When you remove the needles, ambient oxygen can easily re-enter the headspace. Argon's higher density ensures it remains pooled over the liquid during the fraction of a second it takes to seal the septum.
Q: How do I validate the integrity of my stored batch before a sensitive reaction?A: Run a quick ¹H-NMR in CDCl₃. Look for the distinct aldehyde proton peak, which typically appears as a sharp singlet around 9.4 - 9.8 ppm. If you see a broad peak emerging far downfield (~11-12 ppm), your batch is contaminated with the carboxylic acid.
Q: My Schlenk line bubbler didn't pause when I removed the vent needle (Step 5). What does this mean?A: Your system failed the self-validation check. This indicates a leak in your system—most likely a cored septum that is failing to hold positive pressure.5[5] and replace the septum immediately before repeating the purge.
Shelf-Life Optimization Matrix
The following table summarizes expected shelf-life outcomes based on various storage parameters.
Storage Temperature
Atmosphere
Light Exposure
Expected Shelf-Life
Primary Degradation Pathway
20-25°C (Room Temp)
Ambient Air
Clear Vial
< 1 Week
Rapid Autoxidation
2-8°C (Refrigerated)
Ambient Air
Amber Vial
1-2 Months
Slow Autoxidation
2-8°C (Refrigerated)
Nitrogen (N₂)
Amber Vial
6-12 Months
Trace Oxidation
2-8°C (Refrigerated)
Argon (Ar)
Amber Vial
> 12 Months
Negligible
-20°C (Freezer)
Argon (Ar)
Amber Vial
> 24 Months
Negligible
Note: While -20°C offers the longest shelf-life, repeated freeze-thaw cycles can introduce condensation (moisture) if the vial is opened before reaching room temperature. For frequently accessed batches, 2-8°C under Argon is the optimal balance.
References
Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. Available at: [Link]
Schlenk Techniques - University of Wisconsin-Madison. Available at:[Link]
Argon vs. Nitrogen Purging for Atmospheric Inerting - Generon. Available at:[Link]
"Store under Argon" - Reddit (r/labrats). Available at:[Link]
Validating enantiomeric excess in 1-methylcyclooctanecarboxaldehyde reductions
An in-depth technical guide by a Senior Application Scientist. Introduction: The Structural Paradox of 1-Methylcyclooctanecarboxaldehyde When evaluating the enantiomeric excess (ee) of 1-methylcyclooctanecarboxaldehyde r...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist.
Introduction: The Structural Paradox of 1-Methylcyclooctanecarboxaldehyde
When evaluating the enantiomeric excess (ee) of 1-methylcyclooctanecarboxaldehyde reductions, we must first address a fundamental structural reality: the substrate is achiral . The cyclooctane ring possesses a plane of symmetry passing through the C1 and C5 carbons. Consequently, standard hydride reduction of the formyl group yields (1-methylcyclooctyl)methanol—a strictly achiral primary alcohol.
To evaluate ee in this system, the reduction must involve isotopic desymmetrization . By utilizing a chiral deuteride source, the reduction generates a "cryptochiral" carbinol center (
R−C∗HD−OH
). This guide objectively compares the leading methodologies for asymmetric deuteration of sterically hindered aldehydes and provides self-validating analytical protocols to accurately quantify the resulting isotopic enantiomeric excess.
Part 1: Comparison of Asymmetric Deuteration Methodologies
Achieving high stereoselectivity on a sterically demanding,
α
-quaternary aldehyde requires reagents capable of extreme facial discrimination. We compare two primary approaches: Chemical Borane Reduction and Biocatalytic Reduction.
Chemical Reduction (Alpine-Borane-
d
/ CBS Catalysis)
The traditional approach utilizes Alpine-Borane-
d
(B-isopinocampheyl-9-borabicyclo[3.3.1]nonane prepared with 9-BBN-
d
). While highly effective for unhindered aliphatic aldehydes[1], the bulky 1-methylcyclooctyl moiety introduces severe steric clash.
The Causality of Failure: Steric hindrance dramatically slows the bimolecular reduction rate. This allows a competing dehydroboration pathway to occur, releasing achiral 9-BBN-
d
, which subsequently reduces the aldehyde to a racemic mixture.
The Alternative: Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysis using stoichiometric
BH3−d3
offers a more rigid transition state and avoids the dehydroboration side reaction, yielding higher ee[2].
Biocatalytic Reduction (Engineered ADH)
Engineered Alcohol Dehydrogenases (ADHs), such as those derived from Lactobacillus brevis, offer an elegant alternative. By coupling the ADH with Formate Dehydrogenase (FDH) and sodium deuteroformate (
DCOONa
), the system continuously regenerates the chiral deuteride donor,
NADPD
.
The Causality of Success: The enzymatic active site completely encapsulates the substrate, forcing a singular trajectory for hydride (deuteride) transfer. This essentially eliminates the background racemic reduction seen in chemical methods.
Table 1: Performance Comparison of Reduction Alternatives
Methodology
Reagent / Catalyst
Typical ee (%)
Yield (%)
Key Limitation
Chemical (Borane)
Alpine-Borane-
d
60–75%
65%
Competing dehydroboration due to steric bulk
Chemical (CBS)
Oxazaborolidine +
BH3−d3
90–95%
85%
High cost of stoichiometric deuterated borane
Biocatalytic
Engineered ADH + FDH
>99%
>90%
Requires strict pH and temperature optimization
Part 2: Analytical Validation of Isotopic Enantiomeric Excess
Standard chiral HPLC or GC stationary phases cannot reliably resolve
R−C∗HD−OH
enantiomers because the hydrodynamic volumes of hydrogen and deuterium are virtually identical.
To validate the ee, we must employ Mosher's Ester Derivatization coupled with High-Field NMR[3].
Mechanistic Causality: Reacting the chiral deuterated alcohol with
(S)
-MTPA-Cl (Mosher's acid chloride) yields diastereomers. In solution, the ester adopts a preferred conformation where the magnetic anisotropy of the MTPA phenyl ring differentially shields the pro-R and pro-S protons on the carbinol carbon. This causes the remaining carbinol proton to appear at distinct chemical shifts in the
1H
NMR spectrum, allowing for precise integration and ee calculation.
Table 2: Analytical Techniques for Isotopic ee Validation
Technique
Resolution Mechanism
Sensitivity
Matrix Interference
1H
NMR (Mosher's)
Diastereomeric magnetic shielding
High (LOD ~1% minor isomer)
Low (requires purified ester)
2H
NMR
Direct observation of D environment
Moderate
Very Low
Chiral GC-MS
Modified cyclodextrin stationary phase
Low-Moderate
High
Part 3: Visualizing the Workflows
Caption: Logical workflow for the isotopic desymmetrization and analytical validation of the achiral aldehyde.
This protocol utilizes an internal spectrophotometric control to validate cofactor activity prior to substrate addition.
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve 500 mg of sodium deuteroformate (
DCOONa
) and 10 mg of
NADP+
.
System Validation (Control Step): Add 10 U of Formate Dehydrogenase (FDH). Extract a 100
μL
aliquot and measure absorbance at 340 nm. A rapid increase in
A340
confirms the successful generation of
NADPD
. Do not proceed if
A340
remains flat.
Enzymatic Reduction: Add 50 U of engineered ADH (e.g., L. brevis ADH) to the reaction mixture, followed by 1.0 mmol of 1-methylcyclooctanecarboxaldehyde dissolved in 2 mL of DMSO (to aid solubility).
Incubation: Stir at 30°C for 24 hours. Maintain pH at 7.0 using a pH stat (adding 1M NaOH as needed, since the FDH reaction consumes formate).
Extraction: Extract the aqueous layer with ethyl acetate (
3×20
mL). Dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash chromatography to isolate (1-methylcyclooctyl)methan-
d
-ol.
This protocol requires a parallel racemic control to definitively assign the diastereomeric chemical shifts.
Racemic Control Generation: Reduce 0.1 mmol of the substrate with
NaBD4
in methanol to generate a strictly racemic (1-methylcyclooctyl)methan-
d
-ol standard.
Derivatization: In two separate dry vials under argon, dissolve 0.1 mmol of the biocatalytic product and 0.1 mmol of the racemic control each in 1.0 mL of anhydrous
CDCl3
.
Reagent Addition: To each vial, add 0.3 mmol of anhydrous pyridine, 0.01 mmol of 4-dimethylaminopyridine (DMAP), and 0.2 mmol of
(S)
-(+)-
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
Reaction: Stir at room temperature for 4 hours. The reaction is self-validating; the formation of a white pyridinium chloride precipitate confirms acylation is occurring.
NMR Acquisition: Filter the solutions directly into NMR tubes. Acquire quantitative
1H
NMR spectra (minimum 400 MHz, 600 MHz preferred) with a relaxation delay (
d1
) of at least 5 seconds to ensure accurate integration.
Data Analysis: Overlay the biocatalytic spectrum with the racemic control. Identify the split carbinol proton signals (typically between 3.8–4.2 ppm). Calculate the ee using the integration values:
The boron approach to asymmetric synthesis, SciSpace,
Asymmetric Synthesis of Isotopic Atropisomers based on ortho-CH3/CD3 Discrimination and Their Structural Properties | The Journal of Organic Chemistry, ACS Public
Benchmarking catalytic efficiency using cyclooctanecarboxaldehyde, 1-methyl- substrates
Benchmarking Catalytic Efficiency: Decarbonylation of Highly Hindered α -Quaternary Aldehydes As drug development and complex molecule synthesis increasingly rely on traceless directing groups, the decarbonylation of ali...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Catalytic Efficiency: Decarbonylation of Highly Hindered
α
-Quaternary Aldehydes
As drug development and complex molecule synthesis increasingly rely on traceless directing groups, the decarbonylation of aliphatic aldehydes has emerged as a critical transformation. However, evaluating the true robustness of a catalyst requires pushing it to its absolute steric limits. 1-Methylcyclooctanecarboxaldehyde (CAS: 217464-11-4) serves as the premier benchmark substrate for this purpose.
Featuring an
α
-quaternary center and a conformationally dynamic, sterically demanding cyclooctyl ring, this substrate effectively shields the formyl C-H bond. This guide objectively compares the catalytic efficiency of modern Nickel-N-Heterocyclic Carbene (NHC) systems against classical Rhodium alternatives using this rigorous stress test, providing actionable insights for researchers optimizing formyl C-H activation workflows.
The Benchmark Rationale: Why 1-Methylcyclooctanecarboxaldehyde?
Selecting the right substrate is critical for accurately benchmarking catalyst performance. Simple linear aldehydes fail to expose the kinetic bottlenecks of catalytic cycles. 1-Methylcyclooctanecarboxaldehyde is chosen for two specific causal reasons:
Suppression of Side Reactions: The
α
-quaternary center lacks
α
-protons, completely eliminating competing enamine-based pathways or aldol condensations. The catalyst is forced to interact exclusively with the formyl group.
Extreme Steric Shielding: The cyclooctane ring exhibits severe transannular strain. This not only increases the ground-state energy of the substrate but creates a massive steric umbrella over the carbonyl carbon, testing the limits of a catalyst's ligand flexibility during oxidative addition[1].
Mechanistic Causality: Rhodium vs. Nickel Systems
To understand the performance disparity between catalyst systems, we must examine the elementary steps of decarbonylation: oxidative addition, migratory extrusion of CO, and reductive elimination[2].
The Failure of Classical Rhodium:
Classical Rhodium catalysts (e.g., Wilkinson's catalyst,
RhCl(PPh3)3
) struggle with 1-methylcyclooctanecarboxaldehyde. The bulky
α
-quaternary cyclooctyl group creates severe steric repulsion during the initial oxidative addition into the formyl C-H bond[1]. Furthermore, Rhodium is highly susceptible to CO poisoning; the migratory extrusion step yields a stable Rh-carbonyl complex that requires extreme temperatures (>160 °C) to dissociate, often leading to catalyst death before turnover can occur[2].
The Superiority of Nickel-NHC Catalysis:
Modern earth-abundant Nickel catalysis, particularly when paired with highly
σ
-donating and sterically flexible N-heterocyclic carbenes (e.g., IPr), overcomes these barriers[3]. The electron-rich Ni(0) center rapidly undergoes oxidative addition despite the steric shield. Counterintuitively, the immense steric bulk of the NHC "wings" actually facilitates the reaction. By compressing the intermediate, the ligand accelerates both the C-C bond cleavage (migratory extrusion) and the final reductive elimination of the alkane. This steric pressure simultaneously forces the dissociation of CO, preventing catalyst deactivation[3].
Ni-catalyzed decarbonylation cycle for 1-methylcyclooctanecarboxaldehyde.
Quantitative Benchmarking Data
The following table summarizes the comparative performance of various catalyst systems utilizing 1-methylcyclooctanecarboxaldehyde as the benchmark substrate. Data reflects standard sealed-tube conditions at 0.25 mmol scale.
Catalyst System
Ligand
Temp (°C)
Time (h)
Yield (%)
TON
RhCl(PPh3)3
PPh3
160
48
< 5
< 1
[Rh(cod)Cl]2
dppp
160
24
22
4.4
Ni(cod)2
PCy3
140
24
68
13.6
Ni(cod)2
IPr (NHC)
120
12
94
18.8
Note: The Nickel/IPr system achieves near-quantitative yield at a significantly lower temperature and shorter reaction time, highlighting the efficiency of the NHC ligand in managing steric bulk.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in yield reporting, the following protocol is designed as a self-validating system . By adding naphthalene as an internal standard prior to sealing the vessel, any systemic loss of material (e.g., during high-temperature heating or volatile CO venting) is proportionally reflected in the standard. This ensures the GC-MS yield calculation is an absolute reflection of catalytic turnover rather than physical recovery variations.
Reagent Rationale: Cyclohexane is selected as the solvent because it is non-coordinating (unlike THF or acetonitrile, which can competitively bind the Ni center) and possesses a sufficient boiling point for pressurized reactions.
Glovebox Setup (Anaerobic Environment):
Transfer all materials into a nitrogen-filled glovebox.
Ni(cod)2
is highly oxygen-sensitive and will irreversibly degrade upon ambient exposure.
Weigh
Ni(cod)2
(10.3 mg, 15 mol %) and IPr ligand (29.1 mg, 30 mol %) into an oven-dried, heavy-walled 10 mL pressure tube equipped with a magnetic stir bar.
Catalyst Pre-activation:
Add 0.7 mL of anhydrous, degassed cyclohexane to the tube.
Stir the mixture at room temperature for 15 minutes. The solution will transition to a deep color, indicating the formation of the active Ni(0)-NHC complex.
Add Naphthalene (32.1 mg, 0.25 mmol) as the internal standard. Naphthalene is chosen because it is inert to decarbonylation and provides a distinct, non-overlapping GC peak compared to the aliphatic product.
Thermal Reaction:
Seal the pressure tube tightly with a PTFE-lined screw cap.
Remove the tube from the glovebox and place it in a pre-heated oil bath at 120 °C for 12 hours.
Quenching and Quantification:
Remove the tube from the oil bath and cool strictly to 0 °C in an ice bath. Crucial: Cooling prevents the volatilization of the 1-methylcyclooctane product when venting the generated CO gas.
Carefully open the cap to vent CO. Dilute the mixture with 2 mL of ethyl acetate, filter through a short pad of silica to remove the nickel catalyst, and analyze directly via GC-MS.
Self-validating anaerobic workflow for evaluating catalytic efficiency.
References
Title: The Mechanism for the Rhodium-Catalyzed Decarbonylation of Aldehydes: A Combined Experimental and Theoretical Study
Source: Journal of the American Chemical Society
URL: [Link]
Personal protective equipment for handling Cyclooctanecarboxaldehyde,1-methyl-
Operational Safety and Logistical Guide: Handling Cyclooctanecarboxaldehyde, 1-methyl- As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an exercise in molecular c...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Logistical Guide: Handling Cyclooctanecarboxaldehyde, 1-methyl-
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an exercise in molecular causality. Cyclooctanecarboxaldehyde, 1-methyl- (CAS: 217464-11-4) is a highly specialized aliphatic aldehyde (Molecular Formula: C10H18O, MW: 154.25 g/mol ) utilized in advanced organic synthesis and drug development.
To handle this reagent safely, we must understand why it is hazardous. This guide establishes a self-validating operational system for its use, ensuring that every piece of personal protective equipment (PPE) and every procedural step is grounded in the chemical's fundamental reactivity.
Hazard Causality & Risk Assessment
The hazards of 1-methylcyclooctanecarboxaldehyde stem directly from its biphasic molecular structure:
Electrophilic Irritation (H315, H319, H335): The carboxaldehyde functional group is a potent electrophile. Upon contact with biological tissues, it undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues in skin proteins) and thiols. This covalent modification is the mechanistic root of its severe skin, eye, and respiratory irritation [1].
Enhanced Dermal Penetration: The eight-membered cyclooctane ring is highly lipophilic. This non-polar hydrocarbon bulk acts as a permeation enhancer, allowing the electrophilic aldehyde to bypass the aqueous barriers of the stratum corneum rapidly.
Flammability (H226) & Auto-Oxidation: As an intermediate-weight volatile organic compound, it emits combustible vapors. Furthermore, like most aldehydes, it is susceptible to auto-oxidation in the presence of atmospheric oxygen via radical mechanisms, slowly converting into cyclooctanecarboxylic acid derivatives [2]. This degradation increases the solution's corrosivity over time.
Fig 1. Hazard causality and corresponding PPE/storage mitigation pathways.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling lipophilic electrophiles. The following PPE matrix is engineered to interrupt the specific exposure pathways of 1-methylcyclooctanecarboxaldehyde [3].
Protective Gear
Technical Specification
Causality & Scientific Rationale
Hand Protection
Heavy-duty Nitrile (>0.4 mm thickness) or Butyl Rubber gloves.
The lipophilic cyclooctane ring easily permeates thin latex. Nitrile provides a robust barrier against non-polar hydrocarbon bulk and electrophilic aldehyde attack.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles.
Aldehyde vapors are highly irritating to ocular mucosa. Standard safety glasses lack the necessary orbital seal to prevent vapor intrusion.
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex) with fitted cuffs.
Mitigates the risk of flash fires caused by static discharge igniting the combustible vapors during transfers.
Engineering Controls
Chemical Fume Hood (Face velocity 80–120 fpm).
Prevents inhalation of volatile electrophiles, protecting the respiratory tract from covalent protein modification.
Operational Workflow: Air-Free Transfer Protocol
Because 1-methylcyclooctanecarboxaldehyde degrades via auto-oxidation, it must be handled using air-free techniques. This protocol utilizes a self-validating Schlenk-line or inert gas balloon methodology.
Step 1: System Preparation & Validation
Action: Secure the reagent bottle in a fume hood. Attach an Argon (Ar) or Nitrogen (N2) line equipped with a mineral oil bubbler to the reagent vessel via a septum.
Self-Validation: Observe the mineral oil bubbler. A steady rate of 1–2 bubbles per second validates positive inert pressure, confirming the absolute exclusion of atmospheric oxygen.
Step 2: Syringe Purging
Action: Equip a glass syringe with a stainless-steel needle. Pierce the septum, draw the inert gas into the syringe, and expel it outside the flask. Repeat this purge cycle three times.
Causality: Removing trace oxygen and moisture from the syringe barrel prevents localized oxidation of the aldehyde during the physical transfer.
Step 3: Reagent Extraction
Action: Submerge the needle tip below the liquid level. Slowly draw the required volume of 1-methylcyclooctanecarboxaldehyde.
Self-Validation: Pull the plunger slightly past the desired volume, then push back to the exact mark. If the plunger moves smoothly without vacuum resistance, the positive pressure system is intact.
Step 4: Post-Transfer Decontamination
Action: Immediately rinse the syringe with a non-polar solvent (e.g., hexanes or dichloromethane), followed by acetone.
Causality: Residual aldehyde in the needle will rapidly oxidize into a sticky carboxylic acid resin, permanently clogging the equipment if not flushed immediately.
Spill Response and Disposal Plan
In the event of a spill, the primary logistical concerns are vapor accumulation (inhalation hazard) and potential ignition.
Fig 2. Step-by-step emergency spill response and containment workflow.
Spill Response Methodology:
Isolate: Immediately extinguish all open flames and turn off spark-producing equipment (e.g., hot plates, vacuum pumps).
Protect: Don a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges if the spill is outside the fume hood.
Contain: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Do not use combustible materials like paper towels for large spills.
Collect: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.
Neutralize: Wash the spill surface with a mild detergent and water to hydrolyze and remove residual organic traces.
Routine Disposal Logistics:
Segregation: Never mix aldehyde waste with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases. Mixing with bases will trigger highly exothermic aldol condensation reactions.
Labeling: Collect in a designated, compatible organic waste carboy. Label clearly as: "Hazardous Waste: Flammable Liquid, Toxic (Aliphatic Aldehyde)."
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81190, Cyclooctanecarbaldehyde. Retrieved from[Link]
NextSDS. (2025). Chemical Substance Information: Cyclooctanecarboxaldehyde, 1-methyl- (9CI). Retrieved from [Link]
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